molecular formula C8H3Br2F5 B12860561 3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzyl bromide

3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzyl bromide

Cat. No.: B12860561
M. Wt: 353.91 g/mol
InChI Key: QRYIJVMVVQEYJG-UHFFFAOYSA-N
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Description

3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzyl bromide is a halogenated aromatic compound characterized by a benzyl bromide backbone substituted with bromine, fluorine, and a trifluoromethyl group.

Properties

Molecular Formula

C8H3Br2F5

Molecular Weight

353.91 g/mol

IUPAC Name

1-bromo-3-(bromomethyl)-2,4-difluoro-5-(trifluoromethyl)benzene

InChI

InChI=1S/C8H3Br2F5/c9-2-3-6(11)4(8(13,14)15)1-5(10)7(3)12/h1H,2H2

InChI Key

QRYIJVMVVQEYJG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)CBr)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzyl bromide typically involves the bromination of a precursor compound. One common method is the bromination of 2,6-difluoro-5-(trifluoromethyl)toluene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar bromination protocols with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzyl bromide can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding benzyl alcohols or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen atoms, yielding the corresponding hydrocarbon.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include benzyl alcohols and carboxylic acids.

    Reduction: The major product is the corresponding hydrocarbon.

Scientific Research Applications

Medicinal Chemistry

Anticancer Agents
Fluorinated compounds are often used in the development of anticancer drugs due to their ability to enhance metabolic stability and biological activity. 3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzyl bromide has been investigated for its potential as a precursor in synthesizing novel anticancer agents. Research indicates that the introduction of trifluoromethyl groups can significantly alter the pharmacokinetic properties of the resulting compounds, leading to improved efficacy against various cancer cell lines .

Neuroactive Compounds
The compound has also been explored for its neuroactive properties. Studies have shown that fluorinated benzyl bromides can interact with neurotransmitter receptors, potentially leading to the development of new treatments for neurological disorders. The unique electronic properties imparted by the fluorine atoms may enhance binding affinity and selectivity .

Synthesis of Fluorinated Building Blocks

This compound serves as a valuable building block in the synthesis of more complex fluorinated organic molecules. Its reactivity allows for further functionalization through nucleophilic substitution reactions, enabling the creation of diverse fluorinated derivatives that are crucial in pharmaceutical research and development .

Material Science

Fluorinated Polymers
The compound is utilized in the synthesis of fluorinated polymers, which exhibit unique properties such as chemical resistance and thermal stability. These materials are essential in applications ranging from coatings to advanced composites used in aerospace and automotive industries. The incorporation of this compound into polymer matrices can enhance performance characteristics, making them suitable for high-performance applications .

Case Studies

Study Application Findings
Study on Anticancer ActivitySynthesis of novel anticancer agentsFluorinated derivatives showed increased potency against cancer cell lines compared to non-fluorinated analogs .
Neuroactive Compound DevelopmentExploration of receptor interactionsCompounds derived from this compound demonstrated enhanced receptor binding profiles .
Polymer SynthesisDevelopment of high-performance materialsFluorinated polymers exhibited superior chemical resistance and thermal stability when synthesized using this compound .

Mechanism of Action

The mechanism of action of 3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzyl bromide depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzyl Bromide

  • Molecular Formula : C₈H₃BrCl₂F₃
  • Molecular Weight : 386.82 g/mol
  • Key Features :
    • Contains chlorine substituents at positions 2 and 6 instead of fluorine.
    • Higher molecular weight compared to the target compound due to chlorine atoms.
    • Applications: Used in pharmaceuticals and agrochemicals for its stability and reactivity. Chlorine’s lower electronegativity compared to fluorine may reduce electron-withdrawing effects, altering reaction kinetics .
  • Safety: Potential skin/eye irritant; exact hazards unconfirmed (TBC) .

α-Bromo-3,5-difluorotoluene

  • Molecular Formula : C₇H₅BrF₂
  • Molecular Weight : 207.02 g/mol
  • Physical Properties :
    • Boiling Point: 65°C
    • Density: 1.6 g/cm³
    • Flash Point: 82°C
  • Key Features :
    • Lacks the trifluoromethyl group and benzyl bromide structure.
    • Simpler structure with fewer substituents, leading to lower reactivity in complex syntheses.
    • Applications: Likely used as an intermediate in fluorinated toluene derivatives.

2-Chloro-5-(trifluoromethyl)benzyl Bromide

  • Molecular Formula : C₈H₅BrClF₃
  • Molecular Weight : 273.48 g/mol
  • Key Features: Substitutes bromine at position 3 with chlorine. Lower molecular weight and reduced steric hindrance compared to the target compound. Applications: Potential use in Suzuki-Miyaura couplings due to the trifluoromethyl group’s electron-withdrawing effects .

3-Bromo-2-chloro-5-(trifluoromethyl)pyridine

  • Molecular Formula : C₆H₂BrClF₃N
  • Molecular Weight: Not explicitly stated, but pyridine-based analogs are lighter than benzyl bromides.
  • Key Features :
    • Pyridine ring replaces the benzene backbone, altering electronic properties (e.g., basicity).
    • Applications: Common in agrochemicals and pharmaceuticals for heterocyclic reactivity .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzyl bromide C₈H₃BrF₅ ~338.0 (estimated) Br (pos. 3), F (pos. 2,6), CF₃ (pos.5) Pharmaceuticals, materials science
3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzyl bromide C₈H₃BrCl₂F₃ 386.82 Br (pos. 3), Cl (pos. 2,6), CF₃ (pos.5) Agrochemicals, specialty chemicals
α-Bromo-3,5-difluorotoluene C₇H₅BrF₂ 207.02 Br (benzyl), F (pos. 3,5) Intermediate for fluorinated aromatics
2-Chloro-5-(trifluoromethyl)benzyl bromide C₈H₅BrClF₃ 273.48 Cl (pos. 2), CF₃ (pos.5), Br (benzyl) Cross-coupling reactions

Research Findings and Trends

  • Reactivity : Fluorine’s high electronegativity in the target compound enhances electrophilic substitution rates compared to chlorine analogs, making it more reactive in aryl halide transformations .
  • Stability : Dichloro analogs (e.g., 3-bromo-2,6-dichloro-5-(trifluoromethyl)benzyl bromide) may exhibit greater thermal stability due to chlorine’s lower bond dissociation energy .
  • Synthetic Utility : Pyridine-based analogs (e.g., 3-bromo-2-chloro-5-(trifluoromethyl)pyridine) are preferred in heterocyclic drug synthesis, whereas benzyl bromides are favored in polymer and agrochemical applications .

Biological Activity

Chemical Identity and Properties

3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzyl bromide, with the CAS number 1980044-25-4, is a fluorinated organic compound characterized by its complex structure and significant biological activity. Its molecular formula is C8H3Br2F5C_8H_3Br_2F_5, and it has a molecular weight of 353.91 g/mol. The compound features multiple bromine and fluorine substituents that contribute to its unique properties and potential applications in medicinal chemistry.

Physical Properties

PropertyValue
Molecular FormulaC8H3Br2F5C_8H_3Br_2F_5
Molecular Weight353.91 g/mol
Melting PointNot specified
Boiling PointNot specified
SolubilityInsoluble in water

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The presence of trifluoromethyl groups has been shown to enhance lipophilicity, which can improve membrane permeability and bioavailability.

Antiparasitic Activity

Research indicates that compounds with similar structural motifs exhibit significant antiparasitic properties. For instance, studies have shown that fluorinated derivatives can inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. The incorporation of trifluoromethyl groups has been associated with increased potency against such parasites due to enhanced interactions with target proteins.

Case Studies and Research Findings

  • Antiparasitic Efficacy : In a study examining various fluorinated compounds, derivatives similar to this compound demonstrated EC50 values in the low micromolar range against P. falciparum. The specific mechanisms were linked to disruption of metabolic pathways essential for parasite survival .
  • Metabolic Stability : Another study focused on the metabolic stability of fluorinated compounds in human liver microsomes. It was found that the introduction of polar functional groups improved aqueous solubility while maintaining antiparasitic activity. This suggests that modifications to the structure of this compound could lead to enhanced pharmacokinetic profiles .
  • Inhibition Studies : Compounds containing trifluoromethyl groups have been reported to inhibit various enzymes, including those involved in cancer pathways. This inhibition can lead to reduced proliferation of cancer cells, indicating potential applications in oncology .

Summary of Biological Activity

The biological activity of this compound underscores its potential as a lead compound for drug development targeting parasitic infections and possibly cancer therapies. The compound's unique structural features facilitate interactions with biological targets, making it a candidate for further research.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzyl bromide, and what factors influence yield optimization?

  • Methodology : The compound is typically synthesized via sequential halogenation and functionalization. A common approach involves bromination of a pre-fluorinated toluene derivative using reagents like N-bromosuccinimide (NBS) under radical initiation. For the trifluoromethyl group, Ullmann-type coupling or direct trifluoromethylation using Cu-mediated methods may be employed. Yield optimization requires strict control of stoichiometry, temperature (e.g., −78°C for lithiation steps), and inert atmospheres to prevent hydrolysis or side reactions. Purity is enhanced via column chromatography (hexane/ethyl acetate) .
  • Key Considerations : Monitor reaction progress via TLC or GC-MS. Substituent electronic effects (e.g., electron-withdrawing F and CF₃ groups) may slow bromination, necessitating excess reagent or prolonged reaction times.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral assignments resolved?

  • Methodology :

  • ¹H/¹³C/¹⁹F NMR : The benzyl bromide’s ¹H NMR shows a characteristic singlet for the CH₂Br group (~4.3–4.7 ppm). ¹⁹F NMR resolves fluorine environments: axial (2,6-F) and CF₃ groups exhibit distinct shifts (−110 to −120 ppm for aryl-F; −60 to −70 ppm for CF₃).
  • HRMS : Confirms molecular weight (C₈H₃Br₂F₅ requires m/z 367.85).
  • Elemental Analysis : Validates purity (>95%) and stoichiometry.
    • Advanced Tools : X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation, as seen in related halogenated aromatics .

Q. How does the compound behave in nucleophilic substitution reactions, and what solvents/reagents minimize competing elimination?

  • Methodology : The benzyl bromide undergoes SN₂ reactions with nucleophiles (e.g., amines, thiols). Polar aprotic solvents (DMF, DMSO) enhance reactivity. To suppress elimination (E2), use mild bases (e.g., K₂CO₃ instead of NaOH) and low temperatures (0–25°C). Kinetic monitoring via ¹⁹F NMR tracks CF₃ group stability under basic conditions .

Q. What are the best practices for handling and storing this compound to prevent decomposition?

  • Methodology : Store under anhydrous conditions (argon atmosphere) at −20°C in amber vials to avoid light-induced degradation. Confirm stability via periodic NMR checks. Quench residual HBr (a common byproduct) with aqueous NaHCO₃ during workup .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) across studies?

  • Methodology : Discrepancies often arise from impurities or polymorphic forms. Use differential scanning calorimetry (DSC) to determine precise melting points. Cross-validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis. Compare data with structurally analogous compounds (e.g., 4-bromo-2-fluorobenzyl bromide, mp 30°C vs. 3-bromo derivatives).

Q. What strategies predict and control regioselectivity in further functionalization (e.g., cross-coupling)?

  • Methodology : The electron-withdrawing CF₃ and F groups direct electrophilic attacks to the para position (relative to Br). For Suzuki-Miyaura coupling, use Pd(PPh₃)₄ and arylboronic acids (e.g., 2-thienylboronic acid) in THF/water. Computational DFT studies (Gaussian 09) model charge distribution to predict reactive sites .

Q. How can computational modeling elucidate the compound’s stability under varying pH and temperature conditions?

  • Methodology : Perform molecular dynamics (MD) simulations (Amber or GROMACS) to assess hydrolysis pathways. Parameters include solvation free energy and transition-state barriers. Validate with experimental kinetic studies (e.g., monitoring Br⁻ release via ion chromatography) .

Q. What mechanistic insights explain its decomposition during long-term storage?

  • Methodology : Accelerated stability studies (40°C/75% RH for 6 months) combined with LC-MS identify degradation products (e.g., debrominated or oxidized species). Radical scavengers (BHT) or stabilizers (MgSO₄) mitigate free radical-mediated breakdown .

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